molecular formula C14H21NO8S2 B1397842 (R)-2-(((Benzyloxy)carbonyl)amino)butane-1,4-diyl dimethanesulfonate CAS No. 655785-24-3

(R)-2-(((Benzyloxy)carbonyl)amino)butane-1,4-diyl dimethanesulfonate

Cat. No.: B1397842
CAS No.: 655785-24-3
M. Wt: 395.5 g/mol
InChI Key: LMSSVYYPSBHSLA-CYBMUJFWSA-N
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Description

(R)-2-(((Benzyloxy)carbonyl)amino)butane-1,4-diyl dimethanesulfonate is a chiral chemical building block designed for advanced organic synthesis and pharmaceutical research. This compound is featured in patent literature concerning the development of novel therapeutic agents, highlighting its value in modern drug discovery pipelines . Its molecular structure contains dual mesylate (methanesulfonate) functional groups, which are excellent leaving groups that facilitate nucleophilic substitution reactions. This makes the compound a versatile precursor for constructing more complex molecular architectures, particularly for introducing chiral diamino or amino-alcohol motifs into a target structure. The (R)-enantiomer provides specific stereochemistry, which is critical for researching structure-activity relationships in biologically active compounds. This product is intended for research purposes and is not for human or veterinary use.

Properties

IUPAC Name

[(3R)-4-methylsulfonyloxy-3-(phenylmethoxycarbonylamino)butyl] methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO8S2/c1-24(17,18)22-9-8-13(11-23-25(2,19)20)15-14(16)21-10-12-6-4-3-5-7-12/h3-7,13H,8-11H2,1-2H3,(H,15,16)/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMSSVYYPSBHSLA-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCCC(COS(=O)(=O)C)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)OCC[C@H](COS(=O)(=O)C)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60732375
Record name (2R)-2-{[(Benzyloxy)carbonyl]amino}butane-1,4-diyl dimethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60732375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

395.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

655785-24-3
Record name (2R)-2-{[(Benzyloxy)carbonyl]amino}butane-1,4-diyl dimethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60732375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(R)-2-(((Benzyloxy)carbonyl)amino)butane-1,4-diyl dimethanesulfonate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the compound's structure, synthesis, and preliminary findings regarding its biological interactions.

Structural Overview

The compound features a butane backbone with the following significant functional groups:

  • Benzyloxycarbonyl amino group : Enhances lipophilicity, potentially influencing biological interactions and solubility.
  • Dimethanesulfonate moiety : Associated with increased reactivity and solubility in aqueous environments.

This unique combination of features may contribute to its utility in medicinal chemistry and synthetic organic applications .

Synthesis

The synthesis of this compound typically involves multiple steps. The general synthetic pathway includes:

  • Protection of the amino group.
  • Formation of the butane backbone.
  • Introduction of the dimethanesulfonate group.

These steps highlight the complexity involved in obtaining this compound, which may affect its availability for biological studies .

Comparative Analysis

A comparative analysis with structurally related compounds reveals that while many share functional groups or backbones, this compound's unique combination of functionalities may set it apart for specific applications. The following table summarizes some related compounds:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
BenzylamineSimple amine structureAntimicrobialLacks sulfonate group
N-Boc-L-alanineAmino acid derivative with Boc protectionEnzyme inhibitionContains a different protecting group
DimethylsulfamideSulfamide structureAntiviralLacks carbon chain complexity
(R)-2-amino-N-(benzyloxycarbonyl)-butaneSimilar backbone but without sulfonatePotentially similarLacks sulfonic acid functionality

This table illustrates how this compound could be explored for unique biological activities due to its distinct structure .

Case Studies and Research Findings

While extensive studies specifically targeting this compound are scarce, research on structurally analogous compounds provides insights into potential biological activities:

  • Antimicrobial Properties : Similar compounds have shown efficacy against various bacterial strains by disrupting cell wall synthesis .
  • Enzyme Inhibition : Compounds with similar amino functionalities have been studied for their ability to inhibit specific enzymes involved in metabolic pathways .

These findings suggest that further investigation into this compound could yield significant insights into its biological activity.

Q & A

Basic Research Questions

Q. How can researchers optimize the RuCl3-catalyzed cis-dihydroxylation of (Z)-but-2-ene-1,4-diyl dimethanesulfonate to synthesize meso-diol intermediates?

  • Methodological Focus: Key parameters include reaction time (15 min for 66% yield), catalyst loading (RuCl3·xH2O), and scalability (tested at 40 mmol scale). Temperature control and solvent selection are critical for minimizing side reactions .

Q. What role do methanesulfonate groups play in nucleophilic substitution reactions involving this compound?

  • Methodological Focus: Methanesulfonate groups act as superior leaving groups due to their electron-withdrawing nature, facilitating substitutions with amines or thiols. Triethylamine or pyridine is commonly used to deprotonate nucleophiles and enhance reactivity .

Q. What safety protocols are recommended given the limited toxicity data for this compound?

  • Methodological Focus: Use PPE (gloves, goggles) and conduct reactions in fume hoods. Toxicity assessments should follow precautionary principles (e.g., Ames testing for mutagenicity) due to insufficient ecotoxicological data .

Q. How is the stereochemical purity of intermediates like meso-6 validated post-synthesis?

  • Methodological Focus: Techniques include chiral HPLC, NMR (e.g., NOESY for spatial configuration), and polarimetry. Cross-referencing with X-ray crystallography data ensures accuracy .

Advanced Research Questions

Q. How can regioselectivity challenges in cyclization reactions with aromatic amines (e.g., 3a–c) be systematically addressed?

  • Methodological Focus: Computational modeling (DFT calculations) predicts electron-density distribution at reactive sites. Experimental screening of bases (e.g., K2CO3 vs. Cs2CO3) and solvents (DMF vs. THF) optimizes regioselectivity .

Q. What strategies resolve contradictions in stereochemical outcomes during multi-step syntheses involving this compound?

  • Methodological Focus: Isotopic labeling (e.g., deuterated substrates) tracks stereochemical retention. Comparative analysis of diastereomeric ratios under varying conditions (pH, temperature) identifies critical control points .

Q. How can ecological risks be assessed for this compound when persistence and bioaccumulation data are unavailable?

  • Methodological Focus: Use read-across models with structurally analogous sulfonates (e.g., methyl methanesulfonate) to estimate biodegradability (OECD 301F test) and bioaccumulation potential (logKow calculations) .

Q. What computational tools predict the reactivity of this compound in forming macrocyclic complexes (e.g., MRI contrast agents)?

  • Methodological Focus: Molecular dynamics simulations evaluate rotational dynamics and ligand-exchange rates. Paramagnetic relaxation enhancement (PRE) assays correlate structural isomers (e.g., 3a vs. 3b) with relaxivity profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-2-(((Benzyloxy)carbonyl)amino)butane-1,4-diyl dimethanesulfonate
Reactant of Route 2
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(R)-2-(((Benzyloxy)carbonyl)amino)butane-1,4-diyl dimethanesulfonate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.